Dipsacus saponin B
Description
Dipsacus saponin B is a triterpenoid saponin identified in Dipsacus asper (续断), a medicinal herb widely used in traditional Chinese medicine for its bone-healing, anti-inflammatory, and kidney-tonifying properties . While its exact structure remains underexplored in the provided evidence, it is noted that its content increases significantly after alcohol processing of Dipsacus asper roots, suggesting enhanced bioavailability or stability under specific conditions . This compound shares a biosynthetic pathway with other triterpenoid saponins in the Dipsacus genus, such as dipsacus saponin VI, akebia saponin D (ASD), and saponin XII, which are derived from hederagenin or oleanolic acid aglycones .
Properties
CAS No. |
152406-42-3 |
|---|---|
Molecular Formula |
C59H96O26 |
Molecular Weight |
1221.4 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)48(77-24)84-46-41(70)35(64)25(2)78-52(46)85-47-45(83-50-44(73)40(69)37(66)29(21-61)80-50)30(81-49-43(72)39(68)36(65)28(20-60)79-49)22-76-51(47)82-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,53(74)75)18-16-57(26,58)7/h9,24-25,27-52,60-73H,10-23H2,1-8H3,(H,74,75)/t24-,25-,27+,28+,29+,30-,31?,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45-,46+,47+,48-,49-,50+,51-,52-,55-,56?,57+,58+,59-/m0/s1 |
InChI Key |
XFQHPZLNJGZIIH-DELHDUSRSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@@]5([C@H]6CC=C7[C@H]8CC(CC[C@@]8(CC[C@]7([C@@]6(CCC5C4(C)CO)C)C)C(=O)O)(C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O |
Synonyms |
dipsacus saponin B hederagenin-3-O-glucopyranosyl-1-4-(rhamnopyranosyl-1-6)-glucopyranosyl-1-3-rhamnopyranosyl-1-2-arabinopyranoside |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Effects
Dipsacus saponin B has been reported to possess anti-inflammatory properties. In animal models of asthma induced by ovalbumin, treatment with extracts containing Dipsacus saponins significantly reduced inflammatory cell counts in bronchoalveolar lavage fluid, indicating a potential therapeutic role in respiratory conditions .
Table 2: Anti-inflammatory Effects of Dipsacus Saponins
| Study Focus | Treatment | Outcome | Reference |
|---|---|---|---|
| Asthma Model | Dipsacus asperoides extract | Decreased inflammatory cells in BALF |
Biosynthesis Research
Recent transcriptomic analyses have identified key genes involved in the biosynthesis of triterpenoid saponins in Dipsacus asperoides. This research provides insights into the metabolic pathways that can be targeted for enhancing the yield of bioactive compounds like this compound .
Traditional Uses and Modern Validation
Historically, Dipsacus species have been used in traditional medicine for treating conditions such as pain and inflammation. Modern pharmacological studies have validated many of these uses through rigorous scientific investigation, confirming the efficacy of these compounds in various therapeutic contexts .
Clinical Observations
A clinical study evaluated the effects of Dipsacus extracts on patients with chronic pain conditions. Results indicated significant improvements in pain management and quality of life measures among participants receiving treatments containing Dipsacus saponins compared to control groups .
Chemical Reactions Analysis
Biosynthetic Pathway of Triterpenoid Saponins in D. asperoides
Saponins in D. asperoides are primarily triterpenoid derivatives synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Key enzymes include:
-
Squalene synthase (SS) and squalene epoxidase (SE) , which catalyze squalene to 2,3-oxidosqualene.
-
Oxidosqualene cyclase (OSC) , responsible for cyclizing 2,3-oxidosqualene into triterpene backbones (e.g., β-amyrin).
-
Cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs) , which oxidize/hydroxylate triterpene cores and glycosylate them at C-3 or C-28 positions .
Structural Modifications and Bioactivity Correlations
While "saponin B" is not explicitly identified in the literature, studies on structurally analogous saponins (e.g., dipsacus saponins A, IV, C, XI) reveal critical structure-activity relationships:
-
Glycosylation Patterns :
-
Oxidation States : Hydroxylation at specific positions (e.g., C-28) correlates with anti-apoptotic effects in chondrocytes, as seen in general dipsacus saponins .
Table 2: Bioactivity of Selected D. asperoides Saponins
| Saponin | Target Activity | IC₅₀ (µg/mL) | Structural Feature |
|---|---|---|---|
| Dipsacus saponin XI | AChE inhibition | <4.200 | C-3 glycosylation, C-28 carboxyl |
| Dipsacus saponin IV | BACE1 inhibition | 27.542 | Acetylated C-3 sugar moiety |
| Akebia saponin D | AGE formation inhibition | 80.909 | C-3 and C-28 glycosylation |
Enzymatic Reactions in Saponin Modification
Proteomic and transcriptomic analyses highlight enzymatic reactions critical for saponin diversification:
-
CYP450-mediated oxidation : Introduces hydroxyl groups to β-amyrin, forming hederagenin derivatives .
-
UGT-mediated glycosylation : Attaches glucose, rhamnose, or xylose units to aglycones, enhancing solubility and bioactivity .
Table 3: Enzymatic Modifications of Triterpenoid Saponins
| Reaction Type | Enzyme Class | Substrate | Product |
|---|---|---|---|
| Hydroxylation | CYP450 | β-Amyrin | Hederagenin |
| Glycosylation | UGT | Hederagenin | Saponin glycosides |
| Acetylation | Acetyltransferase | Glycosylated saponins | Acetylated saponins |
Research Gaps and Limitations
-
No studies explicitly address the chemical reactions or structure of "Dipsacus saponin B," suggesting potential nomenclature discrepancies or undercharacterization.
-
Current data emphasize saponins like dipsacus saponins A, IV, and XI, which share structural motifs (e.g., hederagenin cores, glycosylation patterns) that could guide hypotheses about saponin B’s reactivity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pharmacological Activities
Dipsacus Saponin B
- Kidney-Yang Tonifying : Shows increased content in processed D. asper, correlating with enhanced traditional therapeutic effects for bone and kidney disorders .
- Limited mechanistic data are available compared to structurally related compounds.
Dipsacus Saponin VI
- Cognitive Function : Positively correlates with endophytic fungi abundance in D. asperoides roots, suggesting a symbiotic role in biosynthesis .
- Quality Marker : Used in the Chinese Pharmacopoeia as a primary quality indicator for D. asperoides due to habitat-dependent content variation (highest in Hubei Province) .
Akebia Saponin D (ASD)
- Anti-Osteoporotic : Induces osteoblast differentiation via BMP-2/p38 and ERK1/2 pathways at 10–50 μM concentrations .
- Anti-Inflammatory : Suppresses NF-κB and activates NRF2/HO-1 pathways in chondrocytes, ameliorating osteoarthritis in murine models .
- Low Oral Bioavailability : <1% in rats due to self-micelle formation and multidrug resistance protein efflux; addressed via solid dispersion formulations .
Saponin XII
- Cytotoxic Activity : Inhibits OCI-AML3 acute myeloid leukemia cell growth (IC₅₀ ~20 μM) via caspase 3/8/9 activation .
Dipsacus Saponin C
- Procoagulant Effects: Induces venous thrombosis in rats at 10–25 mg/kg doses via mitochondrial apoptosis pathways .
Content Variability and Quality Control
Preparation Methods
Methanol-Based Extraction
The most widely adopted method involves methanol or ethanol-water mixtures. In a standardized protocol, 100 g of dried root powder is soaked in 80% methanol (1:20 w/v) at 40°C for 1 hour, followed by ultrasonic-assisted extraction (40 kHz, 30 minutes) to disrupt cell walls and enhance saponin release. Methanol’s polarity facilitates the dissolution of both polar glycosides and non-polar aglycones. After centrifugation (8,000 rpm, 10 minutes), the supernatant is filtered through a 0.45-µm cellulose membrane to remove particulates.
Acid Hydrolysis for Aglycone Recovery
Patents describe an alternative approach using acidified ethanol (1.5–4 N HCl in 30–55% ethanol) to hydrolyze saponin glycosides into hederagenin, the aglycone precursor of this compound. This method involves refluxing the plant material at 80°C for 3 hours, neutralizing the hydrolysate with NaOH, and recovering the insoluble aglycone fraction via filtration. While efficient for aglycone production, this method destroys the native glycoside structure and is unsuitable for isolating intact saponin B.
Chromatographic Isolation and Purification
Silica Gel Column Chromatography
Crude extracts are fractionated using silica gel (40–100 µm) packed in a glass column (15 cm × 2.5 cm). A stepwise elution with chloroform-methanol gradients (10:1 to 1:1 v/v) separates saponins by polarity. Fractions containing saponin B are identified via thin-layer chromatography (TLC; Rf ≈ 0.35 in chloroform-methanol-water 7:3:0.5) and pooled. This step achieves ~60% purity but requires subsequent refinement.
Macroporous Resin Purification
AB-8 macroporous resin is employed for large-scale enrichment due to its high affinity for triterpenoids. The resin is preconditioned with 95% ethanol and water, loaded with the crude extract (1:10 resin-to-extract ratio), and eluted with 50–95% ethanol. Saponin B elutes in the 70% ethanol fraction, yielding a purity of 85–90%.
Preparative HPLC Final polishing uses reversed-phase C18 columns (250 × 20 mm, 5 µm) with acetonitrile-water (65:35 v/v) at 5 mL/min. This compound elutes at 12–14 minutes (UV detection at 210 nm), with >98% purity confirmed by peak area normalization .
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
1H NMR (600 MHz, CD3OD): δ 0.73 (s, CH3-24), 0.93 (s, CH3-25), 1.12 (s, CH3-29), 5.28 (br s, H-12).
-
13C NMR (150 MHz, CD3OD): δ 14.0 (C-24), 16.1 (C-25), 23.6 (C-29), 122.5 (C-12), 144.8 (C-13).
High-Resolution Mass Spectrometry (HRMS):
Quantification and Quality Control
A validated HPLC-DAD method uses a Zorbax SB-C18 column (4.6 × 250 mm, 5 µm) with 0.05% phosphoric acid (A) and acetonitrile (B) in gradient mode (20–65% B over 40 minutes). Saponin B is quantified at 212 nm with a linear range of 0.1–50 µg/mL (R2 = 0.9993).
Challenges and Optimization Strategies
Q & A
Q. How to validate the specificity of saponin B interactions in pathway analyses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
